Succinylmonocholine chloride

Description

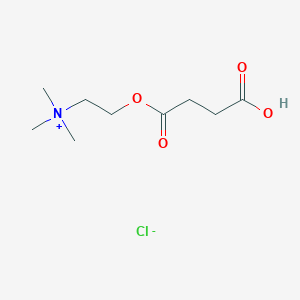

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHMZIUMVSRSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5297-17-6 | |

| Record name | Succinylmonocholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Succinylmonocholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of succinylmonocholine (B1203878) chloride, a significant metabolite of the neuromuscular blocking agent succinylcholine. This document details the chemical processes for its preparation and the analytical techniques for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Synthesis of Succinylmonocholine Chloride

The synthesis of this compound is a multi-step process that involves the formation of an ester followed by a quaternization reaction. The most direct synthetic route is adapted from the preparation of its deuterated analog.[1] This process begins with the esterification of succinic anhydride (B1165640) with dimethylaminoethanol, which yields the intermediate, N,N-dimethyl-2-(3-carboxypropanoyloxy)ethan-1-amine (desmethyl-succinylmonocholine). This intermediate is then quaternized using a methylating agent, such as methyl iodide, to form the quaternary ammonium (B1175870) salt. A final ion exchange step is necessary to replace the iodide with chloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of N,N-dimethyl-2-(3-carboxypropanoyloxy)ethan-1-amine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724).

-

Add an equimolar amount of N,N-dimethylaminoethanol dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude desmethyl-succinylmonocholine as a viscous oil or solid.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Step 2: Quaternization to Succinylmonocholine Iodide

-

Dissolve the purified desmethyl-succinylmonocholine in a polar aprotic solvent such as acetonitrile or acetone.

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the quaternization can be monitored by TLC.

-

The product, succinylmonocholine iodide, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 3: Ion Exchange to this compound

-

Prepare an anion exchange column packed with a chloride-form resin.

-

Dissolve the succinylmonocholine iodide in deionized water.

-

Pass the aqueous solution through the prepared ion exchange column.

-

Collect the eluent containing this compound.

-

Lyophilize the aqueous solution to obtain the final product as a white, hygroscopic solid.

Synthesis Workflow

Characterization of this compound

The identity, purity, and structural integrity of the synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO₄ | [2] |

| Molecular Weight | 239.69 g/mol | [2] |

| Appearance | White, odorless, slightly bitter powder | [3] |

| Solubility | Very soluble in water | [3] |

| Stability | Unstable in alkaline solutions, relatively stable in acidic solutions | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

-

O-H stretch: A broad band around 3400 cm⁻¹ due to the carboxylic acid.

-

C-H stretch: Bands in the region of 2900-3000 cm⁻¹.

-

C=O stretch: A strong absorption around 1730 cm⁻¹ for the ester and around 1700 cm⁻¹ for the carboxylic acid.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

-

C-N stretch: Characteristic peaks for the quaternary ammonium group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For succinylmonocholine, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak for the cation [C₉H₁₈NO₄]⁺ would be at m/z 204.244.[2] Fragmentation analysis can further confirm the structure by identifying characteristic daughter ions.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier, can be used. Purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Workflow for Characterization

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical workflows provide a solid foundation for researchers engaged in the study of this important molecule. Adherence to these methods will ensure the production of a well-characterized compound suitable for a variety of research applications in pharmacology and drug development.

References

- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H18ClNO4 | CID 199935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Succinylmonocholine (B1203878) Chloride

This technical guide provides a comprehensive overview of the chemical properties and stability of succinylmonocholine chloride, a primary metabolite of the neuromuscular blocking agent succinylcholine (B1214915) chloride. The information is intended to support research, drug development, and formulation activities.

Core Chemical Properties

This compound is a quaternary ammonium (B1175870) compound and the monoester of succinic acid and choline (B1196258). It is the initial, inactive product of the hydrolysis of succinylcholine chloride.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-carboxypropanoyloxy)ethyl-trimethylazanium chloride | |

| Molecular Formula | C₉H₁₈ClNO₄ | [2] |

| Molecular Weight | 239.70 g/mol | [2] |

| CAS Number | 5297-17-6 | [2] |

| Appearance | White, odorless, slightly bitter powder | [3] |

| Melting Point | 150-151 °C | [2] |

| Solubility | Very soluble in water | [3] |

Stability Profile

The stability of this compound is intrinsically linked to the degradation of its parent compound, succinylcholine chloride. Succinylcholine chloride in aqueous solution undergoes a stepwise hydrolysis. The first, rapid step yields the inactive monoester, succinylmonocholine. This is followed by a much slower hydrolysis of succinylmonocholine to succinic acid and choline.[1][4]

The rate of this degradation is significantly influenced by pH, temperature, and initial concentration.[4][5] The hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[1] As succinylcholine degrades, the formation of succinic acid lowers the pH of the solution, which in turn accelerates the hydrolysis reaction.[1][4]

Table 2: Stability of Succinylcholine Chloride Solutions Under Various Storage Conditions

| Concentration | Storage Temperature | Degradation Rate (%/month) | Time to 10% Potency Loss (months) | Source |

| 20 mg/mL | 4°C | 0.18 | - | [4] |

| 50 mg/mL | 4°C | 0.30 | - | [4] |

| 20 mg/mL | Room Temperature | 1.2 | 8.3 | [4] |

| 50 mg/mL | Room Temperature | 2.1 | 4.8 | [4] |

| 20 mg/mL | 37°C | 5.4 | - | [4] |

| 50 mg/mL | 37°C | 8.1 | - | [4] |

Solutions of succinylcholine chloride are most stable at a pH range of 3.75 to 4.50.[5] While manufacturers recommend refrigeration (2-8°C) to maintain potency, studies have shown varying stability at room temperature.[4][6] For instance, some data suggests stability for up to 6 months in unrefrigerated, unopened vials.[6] Exposure to light has a slight effect on the stability of succinylcholine chloride injections.[4]

Degradation Pathway and Kinetics

The degradation of succinylcholine chloride follows apparent zero-order kinetics.[4][7] This is because the production of succinic acid during hydrolysis lowers the pH and speeds up the reaction, which is counteracted by the slowing effect of the decreasing concentration of succinylcholine.[4]

Below is a diagram illustrating the hydrolytic degradation pathway of succinylcholine.

Caption: Hydrolysis pathway of succinylcholine chloride.

In vivo, the initial rapid hydrolysis of succinylcholine to succinylmonocholine is catalyzed by butyrylcholinesterase (also known as pseudocholinesterase).[8] The subsequent, much slower hydrolysis of succinylmonocholine also yields choline and succinic acid.[1][8]

Experimental Protocols

The stability and properties of this compound and its parent compound are typically assessed using a variety of analytical techniques.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A common method for monitoring the degradation of succinylcholine chloride involves HPLC with ultraviolet (UV) detection.[6]

-

Objective: To quantify the concentration of succinylcholine chloride and its degradation products over time under various storage conditions.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A Waters XBridge C18 column (4.6 x 150 mm, 3.5 micron) or equivalent.[6]

-

Mobile Phase: An isocratic separation can be achieved using a mixture of a buffered aqueous phase and an organic solvent. For example, a mobile phase consisting of 0.01% trifluoroacetic acid in water (A) and 100% acetonitrile (B52724) (B) in a 60:40 ratio.[6]

-

Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[6]

-

Column Temperature: Controlled, for instance, at 30°C.[6]

-

Detection: UV detection at a wavelength of 218 nm.[6]

-

Procedure:

-

Prepare solutions of succinylcholine chloride at known concentrations.

-

Store the solutions under different conditions (e.g., 4°C, room temperature, 37°C).[4]

-

At specified time intervals, withdraw aliquots of the solutions.

-

Inject the aliquots into the HPLC system.

-

Quantify the peak areas corresponding to succinylcholine chloride and its degradation products (like succinylmonocholine and succinic acid).

-

Calculate the degradation rate based on the decrease in the concentration of the parent compound over time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to analyze the molecular composition of succinylcholine solutions and monitor their degradation.[4]

-

Objective: To identify and quantify the parent compound and its degradation products by analyzing their unique NMR spectra.

-

Procedure:

-

Samples of the succinylcholine chloride solutions are taken at various time points from different storage conditions.

-

The samples are analyzed using an NMR spectrometer.

-

The degradation is quantified by observing the changes in the integrals of the proton peaks corresponding to succinylcholine and its hydrolysis products, succinylmonocholine and succinic acid.

-

Below is a diagram illustrating a typical experimental workflow for a stability study.

Caption: Experimental workflow for a stability study.

Safety and Handling

This compound is classified as toxic if swallowed.[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[10][11] It should be stored in a cool, shaded, and locked area, with the container tightly closed.[10] In case of fire, appropriate extinguishing media include dry powder, foam, water spray, or carbon dioxide.[10] Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[11][12]

References

- 1. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]

- 2. This compound (125 mg) CAS#: 5297-17-6 [m.chemicalbook.com]

- 3. Succinylcholine Chloride | 71-27-2 [chemicalbook.com]

- 4. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Chemical Potency of Succinylcholine Chloride Stored in Room-Temperature Syringes [dc.etsu.edu]

- 7. Chemical stability and adsorption of succinylcholine chloride injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H18ClNO4 | CID 199935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. cdn.pfizer.com [cdn.pfizer.com]

Degradation of Succinylcholine Chloride to Succinylmonocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of succinylcholine (B1214915) chloride to its primary metabolite, succinylmonocholine (B1203878). The document details the mechanisms of degradation, influencing factors, and analytical methodologies for quantification. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and stability testing of pharmaceutical products containing succinylcholine chloride.

Introduction

Succinylcholine chloride is a depolarizing neuromuscular blocking agent commonly used in clinical settings to induce short-term muscle relaxation for procedures such as tracheal intubation. Its rapid onset and short duration of action are primarily attributed to its rapid hydrolysis in the plasma. The primary degradation pathway involves the hydrolysis of one of the ester linkages of the succinylcholine molecule to form succinylmonocholine and choline. This initial degradation step is clinically significant as succinylmonocholine is a much weaker neuromuscular blocking agent. The stability of succinylcholine chloride is therefore a critical quality attribute for its pharmaceutical preparations.

Mechanisms of Degradation

The degradation of succinylcholine chloride to succinylmonocholine occurs through two primary mechanisms: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Hydrolysis

In vivo, succinylcholine is rapidly metabolized by butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase.[1][2] This enzyme is synthesized in the liver and circulates in the plasma.[1] BChE efficiently catalyzes the hydrolysis of the ester bond in succinylcholine, leading to the formation of succinylmonocholine and choline.[3][4] The succinylmonocholine is then more slowly hydrolyzed by BChE to succinic acid and choline.[3] The rate of this enzymatic hydrolysis is the primary determinant of succinylcholine's short duration of action.[2] Genetic variations in the BCHE gene can lead to reduced enzyme activity, resulting in prolonged neuromuscular blockade in affected individuals.[5]

Chemical Hydrolysis

Succinylcholine chloride is also susceptible to chemical hydrolysis, particularly in aqueous solutions. This degradation is influenced by several factors, most notably pH and temperature. The hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[6] The degradation of succinylcholine in solution can lead to the formation of succinylmonocholine and subsequently succinic acid. The production of succinic acid can, in turn, lower the pH of the solution, which can further accelerate the rate of hydrolysis.[7]

Factors Affecting Stability

The stability of succinylcholine chloride in pharmaceutical formulations is influenced by a variety of factors. Understanding these factors is crucial for ensuring the potency and safety of the drug product throughout its shelf life.

-

Temperature: Temperature is a critical factor affecting the stability of succinylcholine chloride. Elevated temperatures significantly increase the rate of hydrolysis.[7][8] For this reason, it is generally recommended that succinylcholine chloride injections be stored under refrigerated conditions.

-

pH: The pH of the solution has a profound impact on the rate of succinylcholine degradation. The hydrolysis of succinylcholine is catalyzed by both acidic and basic conditions.[7] Studies have shown that the optimal pH range for the stability of succinylcholine chloride solutions is between 3.75 and 4.50.[8]

-

Concentration: The concentration of succinylcholine chloride in a solution can also influence its degradation rate. Some studies have suggested that higher concentrations of succinylcholine may degrade at a faster rate.[7]

-

Light: Exposure to light has been reported to have a slight effect on the stability of succinylcholine chloride injections, with some studies indicating that protection from light can slow initial degradation.[9]

Quantitative Data on Degradation

Several studies have quantified the degradation of succinylcholine chloride under various conditions. The following tables summarize some of this quantitative data.

Table 1: Effect of Temperature and Concentration on the Degradation Rate of Succinylcholine Chloride Solutions [7]

| Concentration | Storage Temperature | Degradation Rate Constant (%/month) |

| 20 mg/mL | 4°C | 0.18 |

| 50 mg/mL | 4°C | 0.30 |

| 20 mg/mL | Room Temperature | 1.2 |

| 50 mg/mL | Room Temperature | 2.1 |

| 20 mg/mL | 37°C | 5.4 |

| 50 mg/mL | 37°C | 8.1 |

Table 2: Time to 10% Loss of Potency of Succinylcholine Chloride Injection at Various Temperatures [9]

| Storage Temperature | Time to 10% Loss of Potency |

| 4-6°C | > 23 months |

| 20-26°C | 5 months |

| 35°C | 1 month |

| 70°C | 1 day |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of succinylcholine chloride.

High-Performance Liquid Chromatography (HPLC) for Quantification of Succinylcholine and Succinylmonocholine

This protocol is a representative method for the simultaneous determination of succinylcholine and its degradation products.

Objective: To quantify the amount of succinylcholine chloride and succinylmonocholine in a sample.

Materials:

-

HPLC system with a UV detector

-

Newcrom AH mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) or equivalent[10]

-

Mobile Phase: A mixture of water, acetonitrile, and perchloric acid buffer[10]

-

Succinylcholine chloride reference standard

-

Succinylmonocholine chloride reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water, acetonitrile, and perchloric acid buffer. The exact ratio should be optimized for the specific column and system. Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Accurately weigh a known amount of succinylcholine chloride and this compound reference standards.

-

Dissolve the standards in the mobile phase to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Dilute the succinylcholine chloride injection sample with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Newcrom AH mixed-mode column (150 mm x 4.6 mm, 5 µm)[10]

-

Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and perchloric acid buffer[10]

-

Flow Rate: 1.0 mL/min (typical, may require optimization)

-

Injection Volume: 20 µL (typical, may require optimization)

-

Detector Wavelength: 200 nm[10]

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of each analyte.

-

Inject the prepared sample and record the peak areas for succinylcholine and succinylmonocholine.

-

Determine the concentration of each analyte in the sample by using the calibration curve.

-

In Vitro Enzymatic Degradation Assay using Butyrylcholinesterase

This protocol outlines a method to study the enzymatic hydrolysis of succinylcholine by BChE.

Objective: To determine the rate of succinylcholine hydrolysis by butyrylcholinesterase.

Materials:

-

Butyrylcholinesterase (BChE) enzyme (human serum or purified)

-

Succinylcholine chloride

-

Phosphate (B84403) buffer (pH 7.4)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Microplate reader

-

96-well microtiter plates

-

Incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of succinylcholine chloride in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Dilute the BChE enzyme in phosphate buffer to the desired activity level.

-

-

Assay Procedure (adapted from Ellman's method): [11]

-

In a 96-well plate, add phosphate buffer to each well.

-

Add the BChE enzyme solution to the test wells. For control wells, add buffer instead of the enzyme.

-

Add the DTNB solution to all wells.

-

To initiate the reaction, add the succinylcholine chloride solution to all wells.

-

The final reaction mixture in each well should contain the buffer, BChE (or buffer for control), DTNB, and succinylcholine.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader and measure the absorbance at 412 nm at regular time intervals (e.g., every minute for 20 minutes).[11]

-

The rate of increase in absorbance is proportional to the rate of thiocholine (B1204863) production, which is a product of succinylcholine hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the rate of the control wells (without enzyme) from the rate of the test wells to determine the enzyme-catalyzed reaction rate.

-

The rate of succinylcholine hydrolysis can be calculated using the molar extinction coefficient of the colored product of the DTNB reaction.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the degradation of succinylcholine chloride.

Caption: Metabolic pathway of succinylcholine chloride.

Caption: Experimental workflow for a succinylcholine stability study.

References

- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 2. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

Succinylmonocholine: An In-depth Technical Guide on its Mechanism of Action at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylmonocholine (B1203878) is the primary metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine (B1214915). While often considered to possess significantly weaker activity than its parent compound, a comprehensive understanding of its mechanism of action at the neuromuscular junction is crucial for a complete picture of succinylcholine's clinical effects, particularly in scenarios of prolonged exposure or atypical metabolism. This technical guide provides an in-depth analysis of succinylmonocholine's interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate, detailing its role in neuromuscular blockade. The guide summarizes available quantitative data, outlines key experimental protocols for its study, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction

Succinylcholine, structurally two acetylcholine molecules linked together, is a rapid-onset, short-acting neuromuscular blocking agent.[1] Its clinical utility is dictated by its rapid hydrolysis by plasma butyrylcholinesterase into succinylmonocholine and choline.[1][2] Succinylmonocholine is subsequently metabolized more slowly to succinic acid and choline. While the neuromuscular blocking effects of succinylcholine are well-characterized, the contribution of succinylmonocholine is often understated. However, in patients with atypical plasma cholinesterase or after repeated doses of succinylcholine, the concentration of succinylmonocholine can become significant, potentially contributing to the overall neuromuscular blockade.[3] This guide focuses specifically on the molecular and physiological actions of succinylcholine's primary metabolite, succinylmonocholine, at the neuromuscular junction.

Mechanism of Action at the Neuromuscular Junction

Succinylmonocholine, like its parent compound, is an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[4][5] Its mechanism of action can be dissected into several key phases:

-

Binding to Nicotinic Acetylcholine Receptors: Succinylmonocholine binds to the α-subunits of the nAChR, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[6]

-

Ion Channel Activation and Depolarization: This binding event triggers a conformational change in the nAChR, opening its non-selective cation channel.[2] This leads to an influx of sodium (Na+) ions and an efflux of potassium (K+) ions, causing depolarization of the motor endplate.[7]

-

Propagation of Action Potential and Muscle Fasciculations: The initial depolarization, if it reaches the threshold, can generate a muscle action potential, leading to transient, uncoordinated muscle contractions known as fasciculations.[8]

-

Persistent Depolarization and Receptor Desensitization (Phase I Block): Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylmonocholine is cleared more slowly.[1] This leads to a persistent depolarization of the endplate. The voltage-gated sodium channels in the surrounding membrane become inactivated and are unable to respond to further stimulation, resulting in flaccid paralysis.[9] Concurrently, the nAChRs can enter a desensitized state, where they are unresponsive to agonists even though they are no longer in an activated, open state.[7]

-

Repolarization and Non-Depolarizing Block-like Characteristics (Phase II Block): With prolonged exposure to succinylmonocholine, the motor endplate may gradually repolarize. However, the nAChRs can remain desensitized and unresponsive to acetylcholine. This phase, known as a Phase II block, exhibits characteristics similar to a non-depolarizing block, such as fade in response to a train-of-four stimulation.[1][5] It is hypothesized that succinylmonocholine's contribution to a prolonged blockade after repeated succinylcholine administration is due to a weak non-depolarizing activity.[3]

Signaling Pathway at the Neuromuscular Junction

Caption: Signaling pathway of succinylmonocholine at the neuromuscular junction.

Quantitative Data

Quantitative data on the specific interaction of succinylmonocholine with the nicotinic acetylcholine receptor is limited in publicly available literature. The following tables summarize the known information and provide a comparative context with acetylcholine and succinylcholine.

Table 1: Comparative Potency and Activity

| Compound | Potency Relative to Succinylcholine | Primary Mechanism of Action | Notes |

| Acetylcholine | - | Agonist | Endogenous neurotransmitter, rapidly hydrolyzed. |

| Succinylcholine | 1 | Agonist (Depolarizing Blocker) | Rapid onset, short duration of action.[10] |

| Succinylmonocholine | Very Weak [1][4][5] | Agonist / Weak Non-depolarizing? [3] | Slower onset and longer duration than succinylcholine. May contribute to Phase II block. |

Table 2: Receptor Binding and Ion Channel Kinetics (Qualitative Comparison)

| Parameter | Acetylcholine | Succinylcholine | Succinylmonocholine |

| Binding Affinity (Kd) | High | High | Lower than Succinylcholine |

| Receptor Activation | Rapid and brief | Rapid and sustained | Slower and less efficacious |

| Ion Channel Open Time | Short | Prolonged | Likely shorter than succinylcholine but longer than acetylcholine |

| Hydrolysis at NMJ | Very Rapid (by Acetylcholinesterase) | Negligible | Negligible |

Experimental Protocols

The characterization of succinylmonocholine's action at the neuromuscular junction utilizes standard techniques in pharmacology and electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of succinylmonocholine to nicotinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or mammalian muscle tissue) in a buffered solution. Isolate the membrane fraction containing the receptors by centrifugation.

-

Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine) and varying concentrations of unlabeled succinylmonocholine.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of succinylmonocholine. The IC50 (the concentration of succinylmonocholine that inhibits 50% of specific binding) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

Caption: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single nAChR channels in response to succinylmonocholine, providing information on channel kinetics.

Methodology:

-

Cell Preparation: Use a cell line expressing nAChRs or isolated muscle fibers.

-

Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

-

Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Recording Configurations:

-

Cell-attached: Record the activity of channels within the patched membrane without disrupting the cell.

-

Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell, allowing for the recording of macroscopic currents.

-

Excised-patch (Inside-out or Outside-out): Isolate the membrane patch to study the direct effects of succinylmonocholine on the intracellular or extracellular face of the receptor, respectively.

-

-

Data Acquisition and Analysis: Apply a constant voltage across the membrane (voltage-clamp) and record the current flowing through the ion channels in the presence of varying concentrations of succinylmonocholine. Analyze the data to determine single-channel conductance, open and closed times, and open probability.

Caption: Workflow for patch-clamp electrophysiology.

Conclusion

Succinylmonocholine, the primary metabolite of succinylcholine, acts as a weak agonist at the nicotinic acetylcholine receptor of the neuromuscular junction. Its prolonged presence compared to acetylcholine leads to persistent depolarization and subsequent desensitization of the motor endplate, contributing to neuromuscular blockade. While its potency is considerably less than that of succinylcholine, its accumulation in certain clinical situations may have a discernible effect on the duration and characteristics of the block, potentially contributing to a Phase II block. Further quantitative studies, particularly employing patch-clamp electrophysiology and radioligand binding assays, are necessary to fully elucidate the specific binding affinities and ion channel kinetics of succinylmonocholine and to precisely define its role in clinical neuromuscular blockade.

References

- 1. openanesthesia.org [openanesthesia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Skeletal muscle relaxants (neuromuscular blocking agents) | Clinical Gate [clinicalgate.com]

- 4. Medical Pharmacology: Neuromuscular blocking agents [pharmacology2000.com]

- 5. Neuromuscular blocking agents [pharmacology2000.com]

- 6. carlsibicky.wordpress.com [carlsibicky.wordpress.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology [cambridge.org]

- 9. openanesthesia.org [openanesthesia.org]

- 10. jems.com [jems.com]

In Vitro Profile of Succinylmonocholine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylmonocholine (B1203878) is the primary metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine (B1214915). While the in vitro pharmacology of succinylcholine has been extensively characterized, succinylmonocholine is generally considered to possess clinically insignificant neuromuscular blocking activity. This technical guide provides a comprehensive overview of the available in vitro data on succinylmonocholine, primarily in the context of its parent compound. It summarizes quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved in the action of depolarizing neuromuscular blockers at the nicotinic acetylcholine (B1216132) receptor.

Introduction

Succinylcholine, a dicholine ester of succinic acid, exerts its pharmacological effect by acting as an agonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Its rapid hydrolysis by plasma cholinesterases to succinylmonocholine and then to succinic acid and choline (B1196258) is responsible for its short duration of action. Understanding the in vitro effects of succinylmonocholine is crucial for a complete pharmacological profile of succinylcholine and for assessing any potential residual activity of its metabolites.

Quantitative Pharmacological Data

Direct quantitative in vitro studies on succinylmonocholine are scarce due to its significantly lower potency compared to succinylcholine. However, comparative studies provide insight into its relative activity.

| Compound | Receptor Target | In Vitro Effect | Quantitative Data | Reference |

| Succinylcholine | Muscle-type nAChR | Agonist | EC50: 10.8 µM | [1] |

| Succinylmonocholine | Muscle-type nAChR | Agonist | Significantly weaker than succinylcholine; specific EC50 not widely reported. | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

One in vitro study on denervated rat skeletal muscle directly compared the effects of equimolar concentrations (3.0 x 10⁻⁵ M) of succinylcholine and succinylmonocholine. The results indicated that succinylmonocholine has a significantly weaker depolarizing effect and causes less potassium efflux from the muscle cells compared to succinylcholine.

Experimental Protocols

The following protocols are primarily described for the study of succinylcholine but are directly applicable to the in vitro investigation of succinylmonocholine, with the caveat that significantly higher concentrations of the latter would be required to elicit a measurable response.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a widely used method for studying the effects of drugs on ion channels expressed in a heterologous system.[1]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the human muscle-type nicotinic acetylcholine receptor (α1, β1, δ, ε).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -50 to -80 mV.

-

Succinylmonocholine is applied to the oocyte via the perfusion system at varying concentrations.

-

The resulting inward current, carried by Na⁺ and K⁺ ions, is recorded.

-

-

Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the concentration of succinylmonocholine. These curves are then fitted with a Hill equation to determine the EC50 and Hill coefficient.

Workflow Diagram:

Patch-Clamp Electrophysiology on Cultured Muscle Cells

This technique allows for the study of single-channel currents or whole-cell currents in response to agonist application.

Methodology:

-

Cell Culture: A suitable muscle cell line (e.g., C2C12 myotubes) is cultured on glass coverslips.

-

Electrophysiological Recording:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope.

-

The chamber is perfused with an extracellular recording solution.

-

A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with an intracellular solution and brought into contact with a cell.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette can be ruptured to achieve the whole-cell configuration, or left intact for single-channel recordings.

-

Succinylmonocholine is applied to the cell using a rapid perfusion system.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

-

Data Analysis: For whole-cell recordings, concentration-response curves can be generated. For single-channel recordings, channel open probability, conductance, and mean open time can be analyzed.

Signaling Pathways

Succinylmonocholine, as a weak agonist of the nicotinic acetylcholine receptor, is presumed to follow the same signaling pathway as acetylcholine and succinylcholine.

Nicotinic Acetylcholine Receptor Activation and Depolarization

The binding of two agonist molecules to the α subunits of the muscle-type nAChR induces a conformational change in the receptor, opening its integral ion channel. This allows for the influx of sodium ions (Na⁺) and the efflux of potassium ions (K⁺), leading to depolarization of the motor endplate. If the depolarization reaches the threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.

References

succinylmonocholine chloride pharmacokinetics and metabolism

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Succinylmonocholine (B1203878)

Introduction

Succinylmonocholine is the primary and pharmacologically active metabolite of the depolarizing neuromuscular blocking agent succinylcholine (B1214915) (also known as suxamethonium).[1][2] Succinylcholine has a rapid onset and short duration of action, making it a clinically important drug for procedures requiring brief muscle relaxation, such as endotracheal intubation.[3][4] The pharmacokinetics of succinylcholine are largely dictated by its rapid metabolism, and an understanding of its metabolite, succinylmonocholine, is crucial for both clinical practice and forensic toxicology.[5] This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of succinylmonocholine, with a focus on quantitative data and experimental methodologies.

Metabolism of Succinylcholine and Succinylmonocholine

The metabolic cascade of succinylcholine is a rapid, two-step enzymatic process that occurs primarily in the plasma.[3][6]

Step 1: Hydrolysis of Succinylcholine to Succinylmonocholine

Succinylcholine is rapidly hydrolyzed by butyrylcholinesterase (BCHE), also known as plasma cholinesterase or pseudocholinesterase.[3][4] This enzymatic reaction cleaves one of the ester bonds in the succinylcholine molecule, resulting in the formation of succinylmonocholine and choline.[1][7] Only a small fraction (5-10%) of an administered dose of succinylcholine actually reaches the neuromuscular junction; the vast majority is metabolized in the plasma.[2]

Step 2: Hydrolysis of Succinylmonocholine

Succinylmonocholine is a less potent neuromuscular blocking agent than its parent compound, possessing approximately one-twentieth of the activity of succinylcholine.[1] The metabolism of succinylmonocholine proceeds at a slower rate than that of succinylcholine.[8] It is further hydrolyzed, primarily through alkaline hydrolysis in the plasma, into succinic acid and another molecule of choline, both of which are inactive.[1][7] Due to its slower hydrolysis, succinylmonocholine can sometimes accumulate, particularly in patients with impaired renal function, potentially leading to prolonged apnea.[1]

Below is a diagram illustrating the metabolic pathway of succinylcholine.

Caption: Metabolic pathway of succinylcholine.

Pharmacokinetics of Succinylmonocholine

The pharmacokinetic profile of succinylmonocholine is characterized by its rapid formation from succinylcholine, followed by a slower distribution and elimination phase.[5]

Absorption and Distribution

Following intravenous administration of succinylcholine, peak plasma concentrations of succinylmonocholine are reached very quickly, typically within 0.03 to 2.0 minutes.[5][9] Succinylmonocholine exhibits a triphasic plasma concentration-time profile, indicating a multi-compartment model of distribution.[5][9] It is more slowly and extensively distributed than its parent compound, succinylcholine.[5]

Metabolism and Elimination

As previously described, succinylmonocholine is metabolized through hydrolysis to succinic acid and choline.[1] A small portion, up to 10%, of a dose of the parent drug succinylcholine is excreted unchanged in the urine, and some succinylmonocholine is also excreted via this route.[1][10] The terminal half-life of succinylmonocholine is in the range of 1 to 3 hours, which allows for a detection window of 8 to 24 hours in plasma.[5][9]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of succinylcholine and succinylmonocholine.

Table 1: Pharmacokinetic Parameters of Succinylcholine

| Parameter | Value | Route of Administration | Reference |

| Onset of Action | 30-60 seconds | Intravenous (IV) | [2] |

| Onset of Action | 2-3 minutes | Intramuscular (IM) | [2] |

| Duration of Action | 4-6 minutes | Intravenous (IV) | [3] |

| Duration of Action | 10-30 minutes | Intramuscular (IM) | [1] |

| Metabolism | Rapidly by plasma pseudocholinesterase | N/A | [1] |

| Excretion | Up to 10% unchanged in urine | N/A | [1] |

Table 2: Pharmacokinetic Parameters of Succinylmonocholine in Surgical Patients

| Parameter | Mean Value (± SD) | Range | Reference |

| Time to Peak Plasma Concentration (tmax) | 0.5 ± 0.4 min | 0.03 - 2.0 min | [9] |

| Peak Plasma Concentration (Cmax) | 26.2 ± 12.4 µg/mL | N/A | [9] |

| Apparent Volume of Central Compartment (Vc) | 3.3 ± 2.4 L | N/A | [9] |

| Apparent Volume of Peripheral Compartment 1 (V3) | 6.5 ± 2.4 L | N/A | [9] |

| Distribution Rate Constant (k13) | 2.2 ± 2.2 min⁻¹ | N/A | [9] |

| Distribution Rate Constant (k14) | 0.27 ± 0.19 min⁻¹ | N/A | [9] |

| Terminal Half-Life (t½γ) | N/A | 1 - 3 hours | [5] |

Experimental Protocols

The pharmacokinetic data for succinylmonocholine presented in this guide are primarily derived from a study conducted in surgical patients. The methodology employed in this key study is detailed below.[5][9]

Objective: To investigate the plasma pharmacokinetics of succinylmonocholine in anesthetized patients to enhance forensic knowledge regarding succinylcholine intoxications.

Study Population: Fifteen surgical patients were included in the study.[5]

Drug Administration: Muscle relaxation was induced with a bolus injection of 80-100 mg of succinylcholine.[5][9]

Blood Sampling: Blood samples were collected within 6 hours following the administration of succinylcholine.[5][9] To prevent the in-vitro degradation of succinylcholine and succinylmonocholine, blood was drawn into paraoxonized tubes.[5]

Sample Preparation: The collected plasma was processed using an ion-pair solid-phase extraction method.[5] This was part of a validated isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][11]

Analytical Method: The concentrations of succinylmonocholine in the plasma samples were determined using a validated isotope dilution HPLC-MS/MS method.[5][11]

Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data using both a user-defined model and a three-compartment model.[5][9]

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The metabolism of succinylcholine to succinylmonocholine is a rapid and efficient process mediated by plasma cholinesterases. Succinylmonocholine itself is a pharmacologically active compound with a distinct pharmacokinetic profile characterized by rapid formation and slower elimination than its parent drug. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with this important neuromuscular blocking agent and its metabolites. The longer detection window of succinylmonocholine also highlights its significance in forensic toxicology.

References

- 1. Succinylcholine Chloride: Uses, Side Effects & Dosage | Healio [healio.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 7. researchgate.net [researchgate.net]

- 8. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Detecting Succinylcholine and Its Metabolite in Biological Samples: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the detection and quantification of succinylcholine (B1214915) (SUX) and its primary metabolite, succinylmonocholine (B1203878) (SMC), in various biological matrices. Given the rapid in vivo hydrolysis of succinylcholine, accurate and sensitive analytical techniques are paramount for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document details established experimental protocols, summarizes key quantitative data, and provides visual representations of metabolic and experimental workflows.

Introduction

Succinylcholine is a depolarizing neuromuscular blocking agent used clinically to induce muscle relaxation during surgical procedures. Its rapid hydrolysis by plasma cholinesterases to succinylmonocholine and subsequently to succinic acid and choline (B1196258) presents a significant analytical challenge.[1] The detection of both the parent compound and its metabolite is often necessary to confirm administration and to understand its pharmacokinetic profile.[2] This guide focuses on the predominant analytical techniques employed for this purpose: liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of Succinylcholine

Succinylcholine is rapidly metabolized in the body. The primary pathway involves hydrolysis by butyrylcholinesterase (pseudocholinesterase) in the plasma. This enzymatic degradation is a two-step process:

-

Succinylcholine to Succinylmonocholine: One of the ester bonds of succinylcholine is hydrolyzed, yielding succinylmonocholine and choline.

-

Succinylmonocholine to Succinic Acid: Succinylmonocholine is then more slowly hydrolyzed to succinic acid and another molecule of choline.

Due to the extremely short half-life of succinylcholine in blood (typically minutes), its metabolite, succinylmonocholine, which has a longer detection window, is often the primary target for analysis in forensic cases.[2]

Metabolic breakdown of succinylcholine.

Analytical Methodologies

The detection of the bis-quaternary ammonium (B1175870) compound succinylcholine and its mono-quaternary metabolite in biological matrices requires robust and sensitive analytical methods.[3] The most commonly employed and validated techniques are detailed below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the simultaneous determination of succinylcholine and succinylmonocholine due to its high selectivity and sensitivity.[4]

Experimental Protocol: LC-MS/MS Analysis of Serum and Urine [4]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify 1 mL of serum or urine with formic acid.

-

Add deuterated internal standards (e.g., SUX-d18 and SMC-d3) for isotope dilution quantification.[1]

-

Apply the sample to a polymeric reversed-phase SPE cartridge (e.g., Strata-X).

-

Use heptafluorobutyric acid (HFBA) as an ion-pairing reagent to retain the quaternary amines.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent mixture (e.g., acetonitrile/methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Hydro RP) is typically used.[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile) is employed for separation.[4]

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Separation Time: The chromatographic run time is generally around 13 minutes.[4]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity, monitoring characteristic precursor-to-product ion transitions for both analytes and their internal standards.

-

General workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods have also been developed for the detection of succinylcholine, particularly in tissue samples. These methods often require a derivatization step to make the non-volatile quaternary ammonium compounds amenable to gas chromatography.[5]

Experimental Protocol: GC-MS Analysis of Embalmed Tissue [5]

-

Sample Preparation (Ion-Pair Extraction and Demethylation):

-

Homogenize the tissue sample.

-

Perform an ion-pair extraction of succinylcholine using a reagent like hexanitrodiphenylamine in an organic solvent (e.g., methylene (B1212753) chloride).

-

Add a deuterated internal standard.

-

Evaporate the organic phase.

-

Demethylate the residue using a reagent such as sodium benzenethiolate (B8638828) to form a volatile tertiary amine derivative.

-

-

Gas Chromatographic Separation:

-

Column: A capillary column with a non-polar stationary phase (e.g., SE-52) is used.[5]

-

Injection: Splitless injection is typically employed.

-

Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI) is used.

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the demethylated succinylcholine and its internal standard for identification and quantification.[5]

-

General workflow for GC-MS analysis of tissues.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of succinylcholine and succinylmonocholine in different biological matrices.

Table 1: LC-MS/MS Method Performance in Serum and Urine [4]

| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) |

| Succinylcholine | Serum | 1.9 | 6.0 | 88.1 - 103.9 |

| Succinylmonocholine | Serum | 2.5 | 8.6 | 88.1 - 103.9 |

| Succinylcholine | Urine | 1.4 | 4.0 | 88.1 - 103.9 |

| Succinylmonocholine | Urine | 1.5 | 4.9 | 88.1 - 103.9 |

Table 2: GC-MS Method Performance in Embalmed Tissue [5]

| Analyte | Matrix | Limit of Detection (LOD) (ng/g) |

| Succinylcholine | Embalmed Tissue (kidney, liver, muscle) | 5 |

Table 3: HILIC-UV Method Performance in Pharmaceutical Ingredients [6]

| Analyte | Matrix | Limit of Detection (LOD) (µg/mL) |

| Succinylcholine | Active Pharmaceutical Ingredient | 11.5 |

| Succinylmonocholine | Active Pharmaceutical Ingredient | 6.0 |

| Succinic Acid | Active Pharmaceutical Ingredient | 2.4 |

Sample Stability and Handling

The inherent instability of succinylcholine necessitates careful sample handling to ensure accurate analytical results.

-

Blood/Serum/Plasma: Due to rapid enzymatic hydrolysis, blood samples should be collected in tubes containing a cholinesterase inhibitor, such as paraoxon, and immediately cooled.[2] In blood, succinylcholine is typically detectable for only up to 10 minutes post-injection, while succinylmonocholine can be detected for at least 6 hours.[2]

-

Urine: While enzymatic activity is lower in urine, stabilization is still recommended.[2] The detection window in freshly secreted urine is approximately 2 hours for succinylcholine and at least 6 hours for succinylmonocholine.[2]

-

Storage: Samples should be frozen at -20°C or lower if not analyzed immediately.

Conclusion

The reliable detection and quantification of succinylcholine and succinylmonocholine in biological samples are achievable with advanced analytical techniques. LC-MS/MS offers the highest sensitivity and specificity for the simultaneous analysis of both compounds in biological fluids like serum and urine. GC-MS provides a robust method for tissue analysis, although it requires a derivatization step. Proper sample collection, stabilization, and storage are critical to prevent the degradation of these labile compounds and to ensure the integrity of the analytical results. This guide provides a foundational understanding of the methodologies and workflows essential for researchers and professionals in the field.

References

- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of succinylcholine in tissues by TLC, GC/NPD, and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinylmonocholine Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of succinylmonocholine (B1203878) chloride, a critical compound in both research and clinical settings. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, metabolism, and analytical methodologies.

Core Compound Information

Succinylmonocholine chloride is the primary active metabolite of the neuromuscular blocking agent succinylcholine (B1214915) chloride. Understanding its chemical and physical properties is fundamental for its application in research and drug development.

| Property | Value | Reference |

| CAS Number | 5297-17-6 | N/A |

| Molecular Formula | C₉H₁₈ClNO₄ | N/A |

| Molecular Weight | 239.70 g/mol | [1] |

| Synonyms | 2-(3-Carboxy-1-oxopropoxy)-N,N,N-trimethylethanaminium chloride | N/A |

| SMILES | C--INVALID-LINK--(C)CCOC(=O)CCC(=O)O.[Cl-] | N/A |

| InChI Key | LDHMZIUMVSRSIK-UHFFFAOYSA-N | N/A |

Molecular Structure

The molecular structure of this compound consists of a choline (B1196258) moiety esterified with one of the carboxylic acid groups of succinic acid.

Figure 1. Molecular Structure of this compound.

Mechanism of Action and Signaling Pathway

Succinylmonocholine is a metabolite of succinylcholine, a depolarizing neuromuscular blocking agent. Succinylcholine mimics the action of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. This interaction leads to a sustained depolarization of the muscle fiber membrane.

Initially, the binding of succinylcholine to nAChRs opens the ion channel, causing an influx of sodium ions (Na⁺) and an efflux of potassium ions (K⁺), resulting in muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly by plasma cholinesterase (butyrylcholinesterase). This prolonged presence at the receptor site leads to a persistent depolarization, rendering the muscle fiber resistant to further stimulation by acetylcholine and resulting in flaccid paralysis.

The metabolic breakdown of succinylcholine to succinylmonocholine, and subsequently to succinic acid and choline, is a critical determinant of the duration of its effect.

Experimental Protocols

Determination of Succinylcholine Hydrolysis by HPLC

This protocol outlines a method for the analysis of succinylcholine and its hydrolysis product, succinylmonocholine, using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Succinylcholine chloride reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Perchloric acid

-

Phosphate (B84403) buffer

-

Plasma samples

2. Chromatographic Conditions:

-

Column: Newcrom AH, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile/Water (15/85, v/v) with 0.85% perchloric acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 200 nm

-

Injection Volume: 20 µL

3. Sample Preparation:

-

To inhibit enzymatic hydrolysis, plasma samples can be treated with a cholinesterase inhibitor like physostigmine (B191203) (10⁻⁵ M).

-

For complete hydrolysis studies, plasma samples can be incubated with butyrylcholinesterase (200 mU) at 37°C for 20 minutes.

-

Protein precipitation is achieved by adding an equal volume of acetonitrile, followed by centrifugation. The supernatant is then collected for HPLC analysis.

4. Procedure:

-

Prepare standard solutions of succinylcholine chloride and this compound in the mobile phase.

-

Prepare plasma samples as described above.

-

Inject the standard solutions to obtain a calibration curve.

-

Inject the prepared plasma samples.

-

Quantify the concentrations of succinylcholine and succinylmonocholine by comparing their peak areas with the calibration curve.

Spectrophotometric Assay of Cholinesterase Activity

This protocol describes a method to determine the activity of plasma cholinesterase using succinylcholine as a substrate.

1. Principle: The hydrolysis of succinylcholine by cholinesterase produces choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is measured colorimetrically.

2. Materials and Reagents:

-

Succinylcholine chloride

-

Plasma samples

-

Choline oxidase

-

Peroxidase

-

Phenol

-

4-aminoantipyrine

-

Phosphate buffer (pH 7.4)

3. Procedure:

-

Prepare a reaction mixture containing phosphate buffer, phenol, 4-aminoantipyrine, and peroxidase.

-

Add 0.1 mL of plasma sample to the reaction mixture.

-

Initiate the reaction by adding succinylcholine chloride.

-

Incubate the mixture at 37°C.

-

Add choline oxidase to the mixture.

-

Measure the absorbance at 500 nm using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the cholinesterase activity.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the in vitro hydrolysis of succinylcholine.

Quantitative Data Summary

The stability of succinylcholine chloride is highly dependent on temperature. The following table summarizes the degradation rates at different storage conditions.

| Temperature | Concentration | Degradation Rate (%/month) | Reference |

| 4°C | 20 mg/mL | 0.18 | [2] |

| 4°C | 50 mg/mL | 0.30 | [2] |

| Room Temperature | 20 mg/mL | 1.2 | [2] |

| Room Temperature | 50 mg/mL | 2.1 | [2] |

| 37°C | 20 mg/mL | 5.4 | [2] |

| 37°C | 50 mg/mL | 8.1 | [2] |

This technical guide serves as a comprehensive resource for professionals engaged in the study and development of this compound and related compounds. The provided information on its chemical properties, biological activity, and analytical methods is intended to facilitate further research and innovation in the field.

References

An In-depth Technical Guide on the Solubility of Succinylmonocholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of succinylmonocholine (B1203878) chloride in various solvents. Due to the limited availability of direct quantitative data for succinylmonocholine chloride, this document also includes extensive solubility data for the closely related and more widely studied compound, succinylcholine (B1214915) chloride (also known as suxamethonium chloride). Succinylcholine is the parent compound that rapidly hydrolyzes to form succinylmonocholine. Understanding the solubility of both is crucial for researchers in drug development and formulation.

Introduction to this compound and Succinylcholine Chloride

Succinylcholine chloride is a depolarizing neuromuscular blocking agent used clinically to induce short-term paralysis as an adjunct to general anesthesia. In the body, it is rapidly metabolized by plasma cholinesterase into succinylmonocholine and choline. Succinylmonocholine is a significantly weaker neuromuscular blocker. The solubility of these compounds is a critical factor in their formulation for clinical use and in designing analytical methods for their detection and quantification.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both succinylcholine chloride and this compound in various solvents.

Table 1: Quantitative Solubility of Succinylcholine Chloride

| Solvent | Concentration | Temperature | Notes |

| Water | 1 g in approx. 1 mL | Not Specified | Highly soluble[1] |

| Water | ≥ 100 mg/mL | 68°F (20°C) | Freely soluble[2][3][4] |

| Ethanol (95%) | 0.42 g in 100 mL | Not Specified | Soluble[5] |

| Ethanol | 1 g in approx. 350 mL | Not Specified | Soluble[1][5] |

Table 2: Qualitative Solubility of Succinylcholine Chloride

| Solvent | Solubility Description |

| Water | Freely soluble[5][6][7] |

| Alcohol | Slightly soluble[7] |

| Chloroform | Slightly soluble[1][5] |

| Ether | Practically insoluble[1][5][7] |

| Benzene | Sparingly soluble[5] |

| Normal Saline | Freely soluble[5] |

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Slightly soluble[8] |

| Methanol | Slightly soluble[8] |

| DMSO | Slightly soluble[8] |

Experimental Protocols for Solubility Determination

While the cited sources do not provide detailed experimental protocols for the specific determination of this compound solubility, standard laboratory methods for assessing the solubility of pharmaceutical compounds are applicable. A general workflow for such an assessment is outlined below.

General Experimental Workflow for Solubility Assessment:

-

Material Characterization:

-

Obtain pure, well-characterized this compound.

-

Verify the identity and purity of the compound using techniques such as HPLC, mass spectrometry, and NMR.

-

-

Solvent Selection:

-

Choose a range of solvents with varying polarities relevant to potential formulation or analytical applications (e.g., water, phosphate-buffered saline, ethanol, methanol, acetonitrile, DMSO).

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

-

Kinetic Solubility Determination (High-Throughput Screening):

-

For earlier stages of drug development, a higher-throughput method may be employed.

-

Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., DMSO).

-

Add small aliquots of the stock solution to an aqueous buffer system.

-

Monitor for the first sign of precipitation using nephelometry or turbidimetry.

-

The concentration at which precipitation occurs is the kinetic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: Workflow for Determining Compound Solubility.

References

- 1. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 2. Succinylcholine Chloride | C14H30Cl2N2O4 | CID 22475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suxamethonium dichloride | C14H30ClN2O4+ | CID 230349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Succinylcholine Chloride | 71-27-2 [chemicalbook.com]

- 7. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]

- 8. This compound (125 mg) CAS#: 5297-17-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Purity and Impurity Profiling of Succinylmonocholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylmonocholine (B1203878) chloride is a critical compound in pharmaceutical analysis, primarily known as the principal metabolite and a key degradation product of the widely used neuromuscular blocking agent, succinylcholine (B1214915) chloride (also known as suxamethonium chloride).[1][2][3][4][5] The purity of succinylcholine chloride is paramount for its safety and efficacy, necessitating rigorous control of its impurities. This guide provides a comprehensive overview of the purity and impurity profile of succinylmonocholine chloride in the context of succinylcholine chloride analysis, detailing the common impurities, their origins, and the analytical methodologies for their identification and quantification.

Succinylcholine chloride is the dicholine ester of succinic acid.[1] In aqueous solutions, it is susceptible to hydrolysis, which is catalyzed by both hydrogen and hydroxyl ions.[1] The degradation process involves a rapid hydrolysis to form the monoester, succinylmonocholine, followed by a much slower hydrolysis to succinic acid and choline.[1] The formation of succinic acid can lower the pH of the solution, which in turn can accelerate the hydrolysis of succinylcholine.[1]

Given its role as a primary degradation product, the presence and concentration of this compound are direct indicators of the stability and integrity of succinylcholine chloride formulations. Therefore, its accurate profiling is a crucial aspect of quality control in the pharmaceutical industry.

Impurity Profile of Succinylcholine Chloride

The impurity profile of succinylcholine chloride can be categorized into degradation products and process-related impurities arising from its synthesis.

2.1 Degradation Impurities:

-

This compound: The primary hydrolytic degradation product.[2][3]

-

Succinic Acid: A further degradation product from the hydrolysis of succinylmonocholine.[1][2][3]

-

Choline: The other product of the complete hydrolysis of succinylcholine.[1][4]

2.2 Process-Related Impurities:

-

"Doublet Peak": A process-related impurity mentioned in the United States Pharmacopeia (USP).[2][3]

-

[2-(trimethylaminium)ethyl]-[2ʹ-(trimethylaminium)vinyl] succinate (B1194679) and [2-(dimethylamino)etyl]-[2ʹ-(trimethylaminium)etyl] succinate: Newly identified impurities, likely originating from the synthesis process.[6]

-

Choline Chloride: May remain as an unreacted starting material from the synthesis process.[7]

Quantitative Analysis and Acceptance Criteria

Pharmacopeial standards, such as the United States Pharmacopeia (USP), establish specific limits for impurities in succinylcholine chloride to ensure its quality and safety.[8][9]